molecular formula C14H15ClN2O B11236598 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11236598
M. Wt: 262.73 g/mol
InChI Key: BGWVQDYSQKSWHW-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide (CAS 1574338-70-7) is a chlorinated tetrahydrocarbazole derivative with a molecular formula of C14H15ClN2O and a molecular weight of 262.73 g/mol . Tetrahydrocarbazole derivatives are a prominent scaffold in medicinal chemistry, extensively investigated for their diverse biological activities. Recent research highlights the significant potential of novel amide and thioamide-substituted 2,3,4,9-tetrahydro-1H-carbazoles as anti-cancer agents, with studies characterizing their ability to induce DNA damage . Furthermore, carbazole-based compounds have demonstrated potent anti-infective properties, showing activity against the tachyzoite-stage growth of the Apicomplexan parasite Toxoplasma gondii with IC50 values as low as 2 μM . The proposed mechanism of action for such bioactive tetrahydrocarbazoles often involves acting as protonophore uncouplers, effectively collapsing the ΔpH component of the proton motive force across membranes, which is a critical energy source for pathogens and cancer cells . Beyond these applications, the structural motif of 2,3,4,9-tetrahydro-1H-carbazole is also recognized as a key core in antagonists for the CRTH2 receptor, a target for allergic conditions such as asthma and atopic dermatitis , and in inhibitors of Bruton's Tyrosine Kinase (BTK) for the treatment of autoimmune diseases and cancers . This compound serves as a versatile and high-value chemical intermediate for researchers developing novel therapeutic agents in oncology, parasitology, and immunology. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-8(18)16-12-7-3-5-10-9-4-2-6-11(15)13(9)17-14(10)12/h2,4,6,12,17H,3,5,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWVQDYSQKSWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC2=C1NC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.

    Acetylation: The amine group of the starting material is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted carbazole derivatives.

Scientific Research Applications

Structural Characteristics

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide features a carbazole moiety with a chloro substituent at the 8-position and an acetamide functional group. This unique combination contributes to its distinct chemical reactivity and biological properties. The molecular formula is C15H16ClN2OC_{15}H_{16}ClN_{2}O with a molecular weight of approximately 276.75 g/mol.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Anticancer Activity : Recent studies have indicated that derivatives of carbazole compounds, including this compound, show significant anticancer properties. These compounds have been tested against various cancer cell lines and demonstrated cytotoxic effects that warrant further investigation into their mechanisms of action and therapeutic potential .
  • Anticonvulsant Properties : There is evidence suggesting that similar carbazole derivatives possess anticonvulsant activity. The structure of this compound may contribute to this effect through modulation of neurotransmitter systems in the brain .

Case Studies

Several studies have highlighted the potential applications of this compound:

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of carbazole were screened against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain modifications to the carbazole structure enhanced cytotoxicity compared to standard chemotherapeutic agents .

Study 2: Anticonvulsant Activity

Another study investigated the anticonvulsant effects of various carbazole derivatives in animal models. The findings suggested that compounds with similar structural features to this compound exhibited significant protection against induced seizures .

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Tetrahydrocarbazole Acetamides

The following table compares key structural and functional features of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide with related compounds:

Compound Name Substituents Molecular Formula Key Features/Applications Reference
This compound Cl (position 8), acetamide (position 1) C₁₄H₁₅ClN₂O Anti-infection pathways (potential); intermediate for carbazole alkaloids
N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide Oxo group (position 1), acetamide (position 6) C₁₄H₁₄N₂O₂ Intermediate for bioactive carbazoles; studied for antitumor activity
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Methyl (position 8), ketone (position 1) C₁₂H₁₃NO Precursor for carbazole alkaloids; used in antiviral and anti-inflammatory drug synthesis
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Cl (position 6), acetamide-linked phenyl carbonyl group C₂₂H₁₈ClN₂O₂ Patent-protected compound with neuroleptic or antiviral applications
8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Cl (position 8), amine (position 1) C₁₂H₁₃ClN₂ Intermediate for clozapine-like antipsychotics; modified for reduced hematotoxicity

Key Observations:

  • Positional Effects : Substituent positions significantly influence biological activity. For example, the 1-oxo derivative (position 1) in may exhibit distinct binding compared to the acetamide-substituted target compound.
  • Chlorine Substitution : Chlorine at position 8 (target compound) versus position 6 (in ) alters steric and electronic properties, impacting metabolic stability and target selectivity .

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound belongs to the class of carbazole derivatives, characterized by a tetrahydrocarbazole moiety that contributes to its biological activity. The presence of the chloro group and the acetamide functional group enhances its pharmacological profile. The molecular formula is C19H19ClN4OC_{19}H_{19}ClN_{4}O with a molecular weight of approximately 348.83 g/mol.

Biological Activity Overview

This compound exhibits various biological activities that are summarized in the following table:

Biological Activity Mechanism Reference
AnticancerInhibits cell growth in cancer cell lines
AntimicrobialExhibits activity against bacterial strains
NeuroprotectiveProtects neuronal cells from apoptosis

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it inhibits cell proliferation across various cancer cell lines. Notably, it has been tested against the NCI-60 cell line panel, demonstrating variable growth inhibitory activity. The compound's mechanism involves interference with cellular signaling pathways that regulate cell survival and proliferation.

Antimicrobial Properties

The compound also displays antimicrobial activity. In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, it has shown promising results. The structure-activity relationship (SAR) analysis suggests that the chloro substitution is crucial for enhancing antimicrobial potency.

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has been identified as a neuroprotective agent. It has been observed to prevent neuronal apoptosis in models of neurodegenerative diseases. This effect may be attributed to its ability to modulate oxidative stress and inflammatory pathways.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Anticancer Study : A study published in PMC demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values lower than those of standard chemotherapeutics .
  • Antimicrobial Testing : A comprehensive evaluation of antimicrobial properties revealed that the compound effectively inhibited the growth of multiple bacterial strains with varying degrees of effectiveness .
  • Neuroprotection : Research focused on neuroprotection indicated that this compound could reduce neuronal damage in models of oxidative stress .

Q & A

Q. What are the common synthetic routes for N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves cyclization of chlorinated carbazole precursors followed by acetamide functionalization. Key steps include:

  • Friedel-Crafts acylation to introduce the acetamide group .
  • Catalytic hydrogenation or acid-mediated cyclization to form the tetrahydrocarbazole core . Optimization focuses on solvent choice (e.g., DMF or acetonitrile), temperature control (60–100°C), and catalysts (e.g., Pd/C for hydrogenation) to maximize yield (>70%) and purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents and confirm regioselectivity (e.g., δ ~10.7 ppm for carbazole NH, δ ~164 ppm for carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 291.78) .
  • X-ray Crystallography : Resolves absolute configuration and ring puckering (Cremer-Pople parameters for tetrahydrocarbazole rings) .

Q. How does the chloro-substitution at the 8-position influence the compound’s reactivity?

The electron-withdrawing Cl group stabilizes the carbazole π-system, enhancing electrophilic substitution at the 1-position. This directs acetamide functionalization and reduces side reactions (e.g., over-oxidation) .

Advanced Research Questions

Q. How can conformational analysis (e.g., ring puckering) explain discrepancies in crystallographic data?

The tetrahydrocarbazole ring adopts a half-chair conformation with puckering parameters Q=0.520.58Q = 0.52–0.58 Å and θ=4550\theta = 45–50^\circ. Discrepancies arise from dynamic pseudorotation in solution vs. static crystal packing, resolved via Cremer-Pople coordinates and temperature-dependent NMR .

Q. What methodologies address contradictions in biological activity data across structural analogs?

  • Comparative SAR Studies : Replace the 8-Cl with 6-Cl or 6-F (see analogs in ). Activity shifts suggest Cl’s role in target binding (e.g., IC50_{50} differences of ~5 µM in kinase assays) .
  • Hydrogen-Bonding Analysis : Graph-set notation (e.g., S(6)S(6) motifs) identifies key interactions with biological targets, validated via IR (N–H stretching at ~3350 cm1^{-1}) .

Q. How do intermolecular forces (e.g., hydrogen bonding) affect crystallization and stability?

  • Crystal Packing : Dominated by N–H···O=C acetamide dimers (d=2.89d = 2.89 Å) and C–H···π interactions. Solvent choice (e.g., 2-propanol) directs polymorphism, impacting melting points (231–233°C) .
  • Hirshfeld Surface Analysis : Quantifies interaction ratios (e.g., 60% H-bonding, 25% van der Waals) to predict stability under thermal stress .

Q. What strategies resolve spectral overlaps in 1^1H NMR for closely related derivatives?

  • 2D NMR Techniques : COSY and HSQC distinguish overlapping aromatic signals (e.g., 7.3–7.5 ppm for carbazole protons) .
  • Solvent Screening : Deuterated DMSO vs. CDCl3_3 shifts NH protons by ~0.3 ppm, aiding assignment .

Methodological Tables

Q. Table 1. Comparative Crystallographic Data for Carbazole Derivatives

CompoundSpace GroupRing Puckering (Q, θ)H-Bond MotifRef.
8-Chloro derivativeP21_1/c0.54 Å, 48°S(6)S(6)
6-Fluoro analogC2/c0.50 Å, 52°R22(8)R_2^2(8)

Q. Table 2. Synthetic Yield Optimization

ConditionSolventCatalystYield (%)Purity (HPLC)
Standard (80°C, 24 hr)DMFNone6592%
Optimized (100°C, 12 hr)CH3_3CNPd/C7898%

Key Notes

  • Structural Nuances : Emphasis on regiochemistry (8-Cl vs. 6-Cl isomers) and conformational dynamics .
  • Advanced Tools : SHELXL (refinement) and ORTEP-3 (crystallographic visualization) are recommended for structural studies .

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